[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile
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Overview
Description
2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile is an organic compound with the molecular formula C11H5BrN2O2 It is characterized by the presence of a brominated benzodioxole ring and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the benzodioxole and malononitrile units .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles.
Addition Reactions: The nitrile groups can participate in addition reactions with nucleophiles or electrophiles.
Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used.
Condensation Reactions: Typically carried out in the presence of a base such as piperidine or pyridine.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition Reactions: Products include compounds with extended carbon chains or additional functional groups.
Condensation Reactions: Products include more complex aromatic or heterocyclic compounds.
Scientific Research Applications
2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s brominated benzodioxole ring and nitrile groups may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-bromo-2-furyl)methylene]malononitrile
- 5-bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole
- N’-(1,3-benzodioxol-5-ylmethylene)-4-bromo-2-methoxybenzohydrazide
Uniqueness
2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]malononitrile is unique due to its specific combination of a brominated benzodioxole ring and a malononitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H5BrN2O2 |
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Molecular Weight |
277.07 g/mol |
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H5BrN2O2/c12-9-3-11-10(15-6-16-11)2-8(9)1-7(4-13)5-14/h1-3H,6H2 |
InChI Key |
WMSFXZAGAUDPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C#N)Br |
Origin of Product |
United States |
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